molecular formula C10H11N3O B14810379 5-Cyclopropoxy-4-(methylamino)picolinonitrile

5-Cyclopropoxy-4-(methylamino)picolinonitrile

Cat. No.: B14810379
M. Wt: 189.21 g/mol
InChI Key: JXRZUALHFACFPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-(methylamino)picolinonitrile can be achieved through several methods. One approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N-O bond in isoxazolopyridines under mild reaction conditions . This stepwise and one-pot fashion synthesis is advantageous due to its efficiency and mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-(methylamino)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

5-Cyclopropoxy-4-(methylamino)picolinonitrile has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-(methylamino)picolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-(methylamino)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5-cyclopropyloxy-4-(methylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H11N3O/c1-12-9-4-7(5-11)13-6-10(9)14-8-2-3-8/h4,6,8H,2-3H2,1H3,(H,12,13)

InChI Key

JXRZUALHFACFPA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC(=C1)C#N)OC2CC2

Origin of Product

United States

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